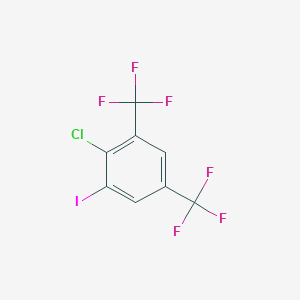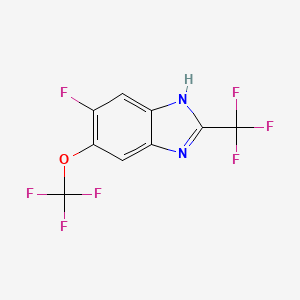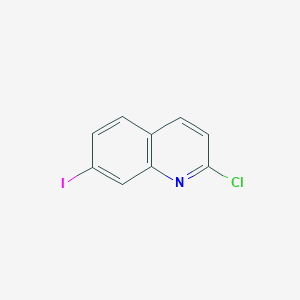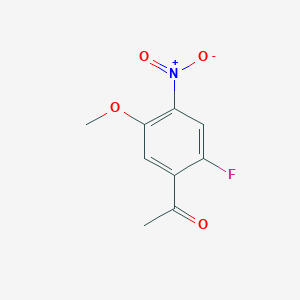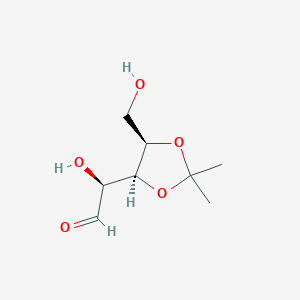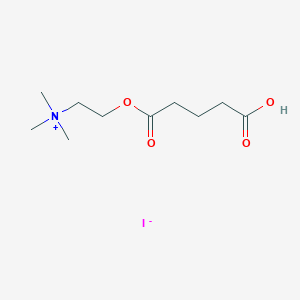
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxylic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 4-carboxybutanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes due to its quaternary ammonium group. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The carboxylic acid ester group may also participate in biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Carboxybutanoyl)oxy)-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 2-((2-Amino-4-carboxybutanoyl)oxy)-N,N,N-trimethylethanaminium chloride
Uniqueness
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a carboxylic acid ester group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H20INO4 |
|---|---|
Molekulargewicht |
345.17 g/mol |
IUPAC-Name |
2-(4-carboxybutanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H19NO4.HI/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13;/h4-8H2,1-3H3;1H |
InChI-Schlüssel |
SVOLQEVRMKJFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCCC(=O)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


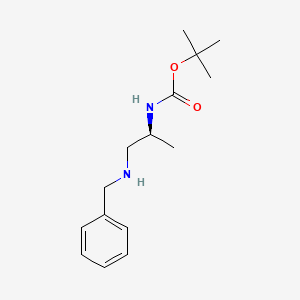
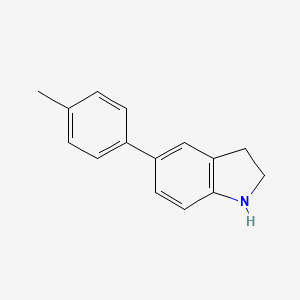
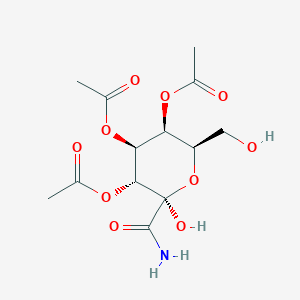
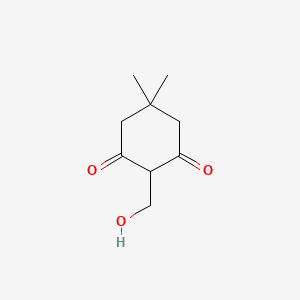

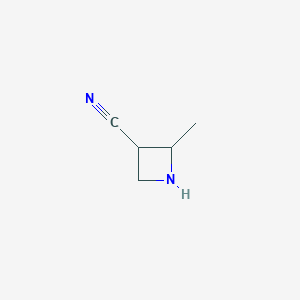
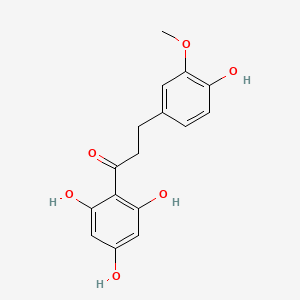

![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
